Cas no 104493-13-2 (3-Cyclopentene-1,2-diol,5-(7,8-dihydro-8-hydroxyimidazo[4,5-d][1,3]diazepin-3(4H)-yl)-3-(hydroxymethyl)-)
![3-Cyclopentene-1,2-diol,5-(7,8-dihydro-8-hydroxyimidazo[4,5-d][1,3]diazepin-3(4H)-yl)-3-(hydroxymethyl)- structure](https://nl.kuujia.com/scimg/cas/104493-13-2x500.png)
104493-13-2 structure
Productnaam:3-Cyclopentene-1,2-diol,5-(7,8-dihydro-8-hydroxyimidazo[4,5-d][1,3]diazepin-3(4H)-yl)-3-(hydroxymethyl)-
3-Cyclopentene-1,2-diol,5-(7,8-dihydro-8-hydroxyimidazo[4,5-d][1,3]diazepin-3(4H)-yl)-3-(hydroxymethyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 3-Cyclopentene-1,2-diol,5-(7,8-dihydro-8-hydroxyimidazo[4,5-d][1,3]diazepin-3(4H)-yl)-3-(hydroxymethyl)-
- 3-Cyclopentene-1,2-diol,5-(7,8-dihydro-8-hydroxyimidazo[4,5-d][1,3]diazepin-3(4H)-yl)-3-(hydro...
- 5-(8-hydroxy-7,8-dihydro-4H-imidazo[4,5-d][1,3]diazepin-3-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol
- adecypenol
- 3-Cyclopentene-1,2-diol, 5-(7,8-dihydro-8-hydroxyimidazo(4,5-d)(1,3)diazepin-3(4H)-yl)-3-(hydroxymethyl)-
- AC1L2U29
- Antibiotic OM 3223
- LS-58312
- OM 3223
- SureCN9690591
- AKOS040745485
- DTXSID80909002
- SCHEMBL9690591
- ZINC01482377
- 104493-13-2
- 5-(8-hydroxy-7,8-dihydroimidazo[4,5-d][1,3]diazepin-3(4H)-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol
-
- Inchi: InChI=1S/C12H16N4O4/c17-3-6-1-7(11(20)10(6)19)16-5-15-9-8(18)2-13-4-14-12(9)16/h1,4-5,7-8,10-11,17-20H,2-3H2,(H,13,14)
- InChI-sleutel: WJSAFKJWCOMTLH-UHFFFAOYSA-N
- LACHT: OCC1=CC(N2C=NC3C(CN=CNC2=3)O)C(O)C1O
Berekende eigenschappen
- Exacte massa: 280.117
- Monoisotopische massa: 280.117
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 5
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 2
- Complexiteit: 430
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 4
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: -3.3
- Topologisch pooloppervlak: 123Ų
Experimentele eigenschappen
- Dichtheid: 1.81
- Kookpunt: 652°Cat760mmHg
- Vlampunt: 348.1°C
- Brekindex: 1.812
- PSA: 123.13000
- LogboekP: -1.86090
3-Cyclopentene-1,2-diol,5-(7,8-dihydro-8-hydroxyimidazo[4,5-d][1,3]diazepin-3(4H)-yl)-3-(hydroxymethyl)- Gerelateerde literatuur
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
-
3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
104493-13-2 (3-Cyclopentene-1,2-diol,5-(7,8-dihydro-8-hydroxyimidazo[4,5-d][1,3]diazepin-3(4H)-yl)-3-(hydroxymethyl)-) Gerelateerde producten
- 33166-84-6(6-(3-methoxyphenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one)
- 2172506-73-7(2-{(5-ethylfuran-2-yl)methylsulfanyl}acetaldehyde)
- 2171452-92-7((3R)-3-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid)
- 2137621-85-1(4(1H)-Cinnolinone, 6-bromo-7-fluoro-3-methyl-)
- 23256-39-5(Butanamide,4-[(aminoiminomethyl)amino]-, hydrochloride (1:1))
- 1781543-33-6(4-(Fluoromethyl)-4-methylpiperidine)
- 193478-42-1([1,1'-BINAPHTHALENE]-3,3'-DICARBOXYLIC ACID, 2,2'-DIMETHOXY-)
- 1339700-94-5(4-chloro-1-(2-methylphenyl)methyl-1H-pyrazol-3-amine)
- 941895-40-5(2-methyl-N-{4-6-(morpholin-4-yl)pyridazin-3-ylphenyl}benzamide)
- 6197-31-5(S-Acetylcysteamine)
Aanbevolen leveranciers
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Goudlid
CN Leverancier
Bulk

Shanghai Joy Biotech Ltd
Goudlid
CN Leverancier
Bulk

PRIBOLAB PTE.LTD
Goudlid
CN Leverancier
Reagentie

Jinan Hanyu Chemical Co.,Ltd.
Goudlid
CN Leverancier
Bulk

钜澜化工科技(青岛)有限公司
Goudlid
CN Leverancier
Bulk
